1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a ketone functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the aromatic rings: This step may involve Friedel-Crafts acylation or alkylation reactions.
Introduction of the ketone group: This can be done through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or KMnO4.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-bromophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 1-(2-fluorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-
Uniqueness
The uniqueness of 1-Propanone, 1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1H-1,2,4-triazol-1-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom, for example, can affect the compound’s lipophilicity and ability to cross biological membranes.
Properties
CAS No. |
107658-70-8 |
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Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-hydroxy-2-phenyl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-9-5-4-8-14(15)16(22)17(23,10-21-12-19-11-20-21)13-6-2-1-3-7-13/h1-9,11-12,23H,10H2 |
InChI Key |
OGCYSLHCXITFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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